(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid
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Overview
Description
Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds (single, double, triple, etc.). Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
This involves understanding properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity, and types of reactions the compound can undergo .Scientific Research Applications
Synthetic Methodologies and Chemical Characterization
Research often focuses on the synthesis and structural characterization of complex organic compounds. For example, chemo-enzymatic synthesis methods have been developed for creating diastereomeric mixtures of compounds, providing insights into their structural and stereochemical characterization. This approach allows for the determination of intrinsic degradation kinetics under physiological conditions, essential for understanding the stability and reactivity of pharmaceutical compounds (Baba et al., 2018).
Antimicrobial and Anticancer Activities
Compounds with specific functional groups, similar to the one described, are often explored for their biological activities. For instance, derivatives synthesized from similar structures have shown antimicrobial and anticancer potential in vitro. This suggests that modifying the chemical structure can significantly impact the biological activity of these compounds, providing a pathway for the development of new therapeutic agents (Sharma et al., 2012).
Enzymatic Inhibition and Receptor Antagonism
Research into enzymatic inhibition and receptor antagonism focuses on understanding how specific compounds can modulate biological pathways, potentially leading to therapeutic applications. For example, compounds with certain structural features have been investigated for their ability to inhibit enzymes or receptor activities involved in disease processes. These studies provide insights into the compound's potential for treating conditions like cancer by inhibiting crucial enzymatic pathways (ロバート ヘンリー,ジェームズ, 2006).
Drug Metabolism and Pharmacokinetics
Investigating the metabolism of pharmaceutical compounds is crucial for drug development. Studies on similar compounds have utilized liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-NMR to characterize the metabolites formed in liver microsomes of various species. These studies help predict the metabolic fate of new drugs in humans and identify the most appropriate animal models for pharmacokinetic studies (Zhang et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO5/c1-12(2)17(22-19(26)27-20(3,4)5)16(23)11-14(18(24)25)10-13-6-8-15(21)9-7-13/h6-9,12,14,17H,10-11H2,1-5H3,(H,22,26)(H,24,25)/t14-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQDGMPPNTUIE-PBHICJAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CC(CC1=CC=C(C=C1)F)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C[C@@H](CC1=CC=C(C=C1)F)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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